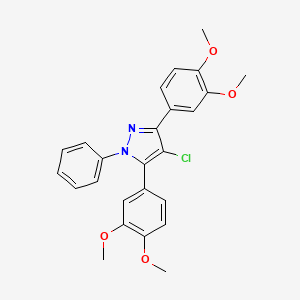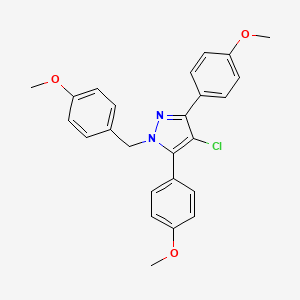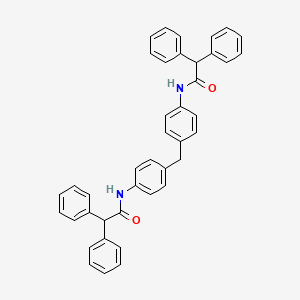
N,N'-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide): is a complex organic compound characterized by its unique structure, which includes two diphenylacetamide groups connected by a methanediyldibenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) typically involves the condensation reaction between benzene derivatives and diphenylacetamide. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or other electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides .
Scientific Research Applications
N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
- N,N’-(ethane-1,2-diyl)bis(benzamides)
- N,N’-(azanediylbis(ethane-2,1-diyl))bis(2-(((E)-(2-hydroxynaphthalen-1-yl)methylene)amino)benzamide)
Uniqueness: N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
61692-66-8 |
|---|---|
Molecular Formula |
C41H34N2O2 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
N-[4-[[4-[(2,2-diphenylacetyl)amino]phenyl]methyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C41H34N2O2/c44-40(38(32-13-5-1-6-14-32)33-15-7-2-8-16-33)42-36-25-21-30(22-26-36)29-31-23-27-37(28-24-31)43-41(45)39(34-17-9-3-10-18-34)35-19-11-4-12-20-35/h1-28,38-39H,29H2,(H,42,44)(H,43,45) |
InChI Key |
RPZIFGCRHXCPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933181.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10933191.png)
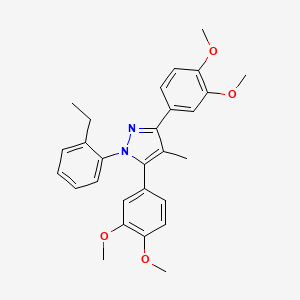
![1-benzyl-3,6-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933211.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10933220.png)
![Methyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10933225.png)
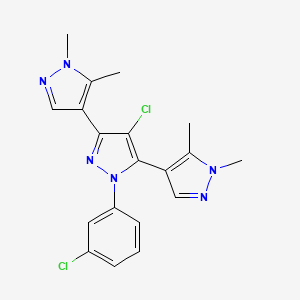
![1-benzyl-N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933235.png)

![3,6-dicyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933244.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B10933252.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933265.png)
